molecular formula C21H28O12 B15285547 [6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate

[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate

Cat. No.: B15285547
M. Wt: 472.4 g/mol
InChI Key: ASHAUBLELZYXKD-UHFFFAOYSA-N
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Description

[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C21H28O12 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound [6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate, also known as a hydroxycinnamic acid derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C22H30O14
  • Molecular Weight : 518.5 g/mol
  • IUPAC Name : [6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of multiple hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies indicate that this compound inhibits the expression of pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory processes.
  • Antimicrobial Properties : Preliminary studies have shown that it exhibits activity against various bacterial strains and fungi, suggesting a potential role in treating infections.
  • Anticancer Potential : Research has indicated that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Biological Activity Data Table

Activity Type Effect Observed Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits COX and LOX enzymes
AntimicrobialActive against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of various hydroxycinnamic acid derivatives highlighted that this compound significantly reduced lipid peroxidation in vitro. The results showed a dose-dependent response, with higher concentrations leading to greater protective effects against oxidative damage.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. This suggests its potential use as an anti-inflammatory agent in conditions such as arthritis.

Case Study 3: Anticancer Properties

Research involving breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Properties

Molecular Formula

C21H28O12

Molecular Weight

472.4 g/mol

IUPAC Name

[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate

InChI

InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2

InChI Key

ASHAUBLELZYXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O

Origin of Product

United States

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